molecular formula C4H7ClN2O B3051429 1-Methyl-1H-pyrazol-5-ol hydrochloride CAS No. 33641-16-6

1-Methyl-1H-pyrazol-5-ol hydrochloride

Cat. No. B3051429
CAS RN: 33641-16-6
M. Wt: 134.56 g/mol
InChI Key: URHLNHKKOLDIHL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-5-ol hydrochloride is a pyrazole derivative . It is used as an intermediate in the preparation of herbicides . The molecular formula of this compound is C4H7ClN2O and it has a molecular weight of 134.56 .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazol-5-ol hydrochloride involves a mixture of hydrazine and acetoacetic ester which is refluxed in ethanol for 10 minutes with the addition of concentrated HCl . Upon cooling, a yellow precipitate is formed .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazol-5-ol hydrochloride consists of a pyrazole ring bound to a methyl group . The pyrazole ring is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Antidiabetic Agents

1-Methyl-1H-pyrazol-5-ol hydrochloride has been investigated as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds serve as selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors, which play a crucial role in managing diabetes .

Antiparasitic Activity

Researchers have explored the antileishmanial and antimalarial potential of 1-Methyl-1H-pyrazol-5-ol hydrochloride. In particular, compound 13, derived from this scaffold, exhibited potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies revealed its favorable binding pattern within the active site of LmPTR1, a key enzyme in Leishmania .

Anti-Inflammatory Properties

The pyrazole scaffold, including 1-Methyl-1H-pyrazol-5-ol hydrochloride, has demonstrated anti-inflammatory effects. These properties make it a promising candidate for further exploration in drug development .

Antioxidant Potential

Studies have hinted at the antioxidant activity of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in various health conditions .

Analgesic and Anticonvulsant Effects

While more research is needed, the pyrazole derivatives, including 1-Methyl-1H-pyrazol-5-ol hydrochloride, have shown promise as potential analgesics and anticonvulsants. These properties could contribute to pain management and epilepsy treatment .

Herbicide Development

Interestingly, the pyrazole scaffold has been explored for herbicidal applications. Researchers investigate its effects on plant growth and weed control, aiming to develop environmentally friendly herbicides .

Safety And Hazards

1-Methyl-1H-pyrazol-5-ol hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-methyl-1H-pyrazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h2-3,5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHKKOLDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482478
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazol-5-ol hydrochloride

CAS RN

33641-16-6
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-5-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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